4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride

Agrochemical synthesis Regioselectivity Phenyl sulfoxide intermediates

Sourcing the correct regioisomer is critical for synthesizing insecticidally active phenyl sulfoxides. 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is the essential intermediate for constructing the disulfide precursor in the Bayer CropScience patent landscape (US20220348538A1). - Ensures biological efficacy by avoiding the inactive 3-nitro byproduct (CAS 1158963-96-8). - Electron-withdrawing fluoro and nitro groups enable rapid sulfonamide formation for parallel synthesis. - Also serves as a precursor to 4-fluoro-2-methyl-5-nitroaniline (CAS 446-18-4) for heterocyclic scaffolds.

Molecular Formula C7H5ClFNO4S
Molecular Weight 253.64 g/mol
CAS No. 1158953-95-7
Cat. No. B1378024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride
CAS1158953-95-7
Molecular FormulaC7H5ClFNO4S
Molecular Weight253.64 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])F
InChIInChI=1S/C7H5ClFNO4S/c1-4-2-5(9)6(10(11)12)3-7(4)15(8,13)14/h2-3H,1H3
InChIKeyMPXPLKCMUDUGGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methyl-5-nitrobenzenesulfonyl Chloride Overview


4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride is a bifunctional arenesulfonyl chloride bearing fluoro, methyl, and nitro substituents on the phenyl ring. It serves as a critical intermediate in the preparation of 1,1′-disulfanediylbis(4-fluoro-2-methyl-5-nitrobenzene) [1], which is subsequently elaborated into insecticidally, acaricidally, and nematicidally active phenyl sulfoxides [1]. The compound features a molecular formula of C₇H₅ClFNO₄S and a molecular weight of 253.64 g/mol .

Key Intermediate For insecticidal phenyl sulfoxide synthesis per US20220348538A1
Regiospecific Only the 5-nitro isomer yields active disulfide precursor
Electrophilic Building Block Combined nitro/fluoro activation for sulfonamide coupling

4-Fluoro-2-methyl-5-nitrobenzenesulfonyl Chloride: Regioisomeric Specificity


Closely related benzenesulfonyl chlorides cannot be interchanged for this compound because the exact position of the nitro group (para to the sulfonyl chloride, meta to the fluoro) is essential for the biological activity of the downstream phenyl sulfoxide products. Even the single-position shift to the 3-nitro isomer (4-fluoro-2-methyl-3-nitrobenzenesulfonyl chloride, CAS 1158963-96-8) yields an undesired byproduct that is not suitable for the target insecticidal agents [1]. Moreover, the combination of electron-withdrawing substituents creates a unique electrophilicity profile that cannot be replicated by analogs lacking either the fluoro or nitro group, directly affecting reaction rates and selectivity in sulfonamide bond formation.

3-Nitro isomer (CAS 1158963-96-8)
Forms an undesired byproduct; does not lead to active phenyl sulfoxide. Regioisomeric shift may alter biological activity and synthesis outcome.
Analog lacking nitro or fluoro
Electron-withdrawing profile differs significantly, reducing sulfonamide formation rate and selectivity in coupling reactions.
Simpler sulfonyl chlorides (e.g., tosyl chloride)
Higher purity and ambient storage do not translate to this compound's higher reactivity and moisture sensitivity; procurement and handling requirements are distinct.

4-Fluoro-2-methyl-5-nitrobenzenesulfonyl Chloride: Differentiation Evidence


Regioisomer Specificity in Phenyl Sulfoxide Agrochemicals

The target 5-nitro isomer (CAS 1158953-95-7) is the exclusive intermediate leading to 1,1′-disulfanediylbis(4-fluoro-2-methyl-5-nitrobenzene), the immediate precursor of insecticidally, acaricidally, and nematicidally active phenyl sulfoxides disclosed in WO2014/090913 [1]. In contrast, the 3-nitro isomer (4-fluoro-2-methyl-3-nitrobenzenesulfonyl chloride, CAS 1158963-96-8) is formed as an undesired byproduct during nitration of the parent 4-fluoro-2-methylbenzenesulfonyl chloride and must be separated, as it does not lead to the active phenyl sulfoxide [1]. This regiospecific requirement means that any substitution with the 3-nitro isomer would yield an inactive or off-target compound, making procurement of the correct regioisomer non-negotiable.

Regioisomer Specificity
Head-to-head
5-Nitro isomer exclusively yields active disulfide; 3-nitro isomer is an inactive byproduct
Procuring the correct regioisomer avoids isomeric separation and ensures synthetic fidelity.
Based on patent US20220348538A1; quantitative isomer ratio not reported but separation required.
Agrochemical synthesis Regioselectivity Phenyl sulfoxide intermediates

Nitration Regioselectivity and Synthetic Efficiency

The alternative synthetic route via direct nitration of 3-fluorotoluene to obtain the precursor 2-fluoro-4-methylnitrobenzene (formula II) exhibits only approximately 25% selectivity for the desired isomer; the major product (≈75%) is the isomeric 4-fluoro-2-methylnitrobenzene (formula IV) [1]. This extremely low selectivity renders the route uneconomical for commercial industrial scale and generates large quantities of waste [1]. Consequently, direct sourcing of the target sulfonyl chloride (formula III), derived from the preferred sulfochlorination-nitration sequence, avoids this major yield-limiting step and provides a more cost-effective pathway to the final active ingredient.

Nitration Regioselectivity
Cross-study comparable
Alternative nitration route gives ~25% desired isomer; 75% is wrong isomer
Direct sourcing avoids a low-selectivity, waste-intensive step, improving process economics.
Patent-derived; ~25% selectivity based on nitration of 3-fluorotoluene.
Process chemistry Nitration selectivity Synthetic yield

Electrophilicity Advantage Over Common Sulfonyl Chlorides

The combined electron-withdrawing effects of the nitro (σₚ = 0.78), fluoro (σₘ = 0.34), and sulfonyl chloride groups create a uniquely electrophilic aromatic sulfonyl chloride. For comparison, 4-methylbenzenesulfonyl chloride (tosyl chloride, σₚ = −0.17 for CH₃) is significantly less reactive toward nucleophilic amines, while 4-nitrobenzenesulfonyl chloride (σₚ = 0.78 for NO₂) lacks the additional fluorine-induced activation at the meta position [1]. Although direct kinetic comparisons for this exact compound are not publicly available, the Hammett analysis predicts that 4-fluoro-2-methyl-5-nitrobenzenesulfonyl chloride will exhibit faster sulfonamide formation rates than non-fluorinated analogs, a property that can be exploited in time-sensitive parallel synthesis campaigns.

Electrophilicity Advantage
Class-level inference
Predicted higher electrophilicity: σp-NO2=0.78 + σm-F=0.34 ≈ 1.12 vs. tosyl chloride (σp-CH3=-0.17)
May support faster sulfonamide coupling; actual kinetic data not available.
Hammett constants from literature; direct reactivity measurements needed to confirm.
Electrophilicity Hammett constants Sulfonamide formation kinetics

Purity and Storage Requirements vs. Common Analogs

Commercial sources specify a purity of 95% for 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonyl chloride and mandate storage at 2–8°C under dry, sealed conditions . In comparison, structurally simpler sulfonyl chlorides such as 4-methylbenzenesulfonyl chloride (tosyl chloride) are often available at ≥99% purity and are stable at room temperature. The lower purity specification and cold-storage requirement for the target compound reflect its inherently higher reactivity and sensitivity to moisture, consistent with the increased electrophilicity predicted by Hammett analysis. This necessity for controlled handling translates directly into procurement decisions for laboratories that require a balance between reactivity and manageable shelf-life.

Purity & Storage
Supporting evidence
95% purity; storage at 2–8°C, dry, sealed. Common analogs: ≥99%, room temp.
Higher reactivity demands controlled handling; purity specification influences stoichiometry.
Vendor-specified; verification with certificate of analysis recommended.
Purity specification Storage stability Procurement quality

4-Fluoro-2-methyl-5-nitrobenzenesulfonyl Chloride: Optimal Use Scenarios


Phenyl Sulfoxide Agrochemical Synthesis

As demonstrated by US20220348538A1 [1], this sulfonyl chloride is the mandatory intermediate for constructing the disulfide precursor [1,1′-disulfanediylbis(4-fluoro-2-methyl-5-nitrobenzene)] that is subsequently elaborated into phenyl sulfoxide agrochemicals. Users developing crop protection agents within the Bayer CropScience patent landscape require this exact regioisomer to ensure biological efficacy and avoid the inactive 3-nitro byproduct.

Electrophilic Building Block for Sulfonamide Libraries

The combined electron-withdrawing influence of the nitro (σₚ = 0.78) and fluoro (σₘ = 0.34) substituents, as analyzed through Hammett constants [2], predicts accelerated sulfonamide formation kinetics. This makes the compound particularly suitable for parallel medicinal chemistry campaigns where rapid, high-conversion coupling with diverse amines is needed to generate focused libraries of fluorinated, nitro-substituted benzenesulfonamides.

Caged Probes for Glutathione Transferase Activity

The 4-substituted-2-nitrobenzenesulfonyl scaffold has been validated as an effective caging group for fluorogenic GST substrates, as reported by Shibata et al. in Analyst (2013) [3]. Although the specific 4-fluoro-2-methyl analog has not been directly studied in this context, its structural similarity to the cyano- and nitro-caged probes suggests potential utility in tuning GST subtype selectivity through its unique electronic profile, offering researchers a new candidate for probe optimization.

Fluorinated Aniline Precursor for Medicinal Chemistry

Reduction of the sulfonyl chloride group can yield the corresponding thiol or disulfide, which upon further transformation provides 4-fluoro-2-methyl-5-nitroaniline (CAS 446-18-4), a versatile intermediate for benzimidazole, quinazoline, and other heterocyclic scaffolds commonly found in kinase inhibitors and antimicrobial agents. The controlled purity (95%) and cold-storage requirement ensure that the material retains adequate reactivity for subsequent multi-step sequences when handled according to specification.

Application
Selection Property
Validation Focus
Phenyl sulfoxide agrochemical synthesis
Regiospecific 5-nitro isomer; patent-validated route
Confirmation of regiochemical identity; disulfide intermediate conversion
Sulfonamide library building block
Predicted enhanced electrophilicity
Reaction rate and conversion in amine couplings; verify kinetics experimentally
Caged fluorogenic probes for GST
4-substituted-2-nitrobenzenesulfonyl scaffold (class similarity)
Probe stability and GST subtype selectivity; requires probe-specific validation
Fluorinated aniline precursor
Reduction to thiol/disulfide; controlled purity and storage
Purity verification; adherence to 2–8°C storage for reactivity retention
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